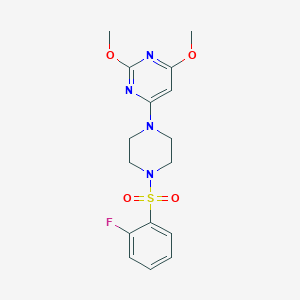![molecular formula C9H15N5O B2873681 N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide CAS No. 2094822-62-3](/img/structure/B2873681.png)
N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide typically involves the formation of the tetrazole ring followed by the attachment of the prop-2-enamide group. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction can be carried out in water or organic solvents under mild conditions.
For the specific synthesis of this compound, a multi-step process may be employed. Initially, the tetrazole ring is formed by reacting a suitable nitrile precursor with sodium azide. Subsequently, the butyl group is introduced via alkylation, and the prop-2-enamide group is attached through an amide coupling reaction .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and environmental impact .
化学反応の分析
Types of Reactions
N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents such as water, ethanol, or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s tetrazole ring is bioisosteric with carboxylic acids, making it useful in drug design and development.
Medicine: Tetrazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anti-inflammatory activities.
作用機序
The mechanism of action of N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Losartan Potassium: A tetrazole-containing antihypertensive drug that blocks angiotensin II receptors.
BTTES: A tetrazole-based ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
N-[(1-butyltetrazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-3-5-6-14-8(11-12-13-14)7-10-9(15)4-2/h4H,2-3,5-7H2,1H3,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOBMBGZSOVRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873598.png)
![N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2873599.png)
![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)
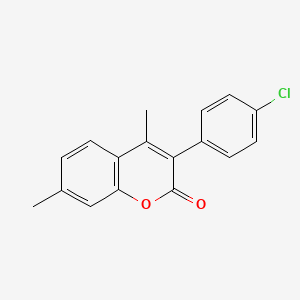
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)
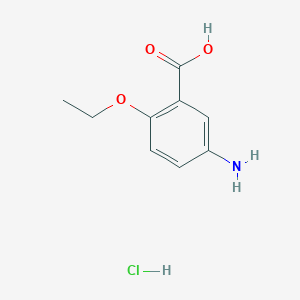
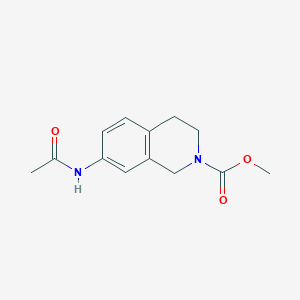
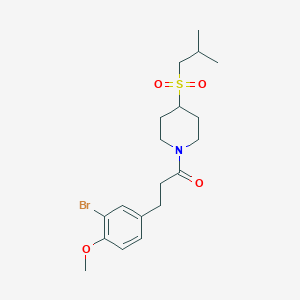
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
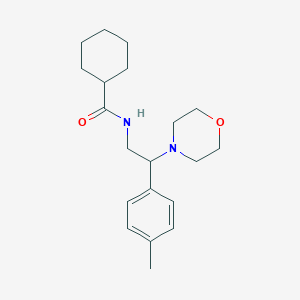
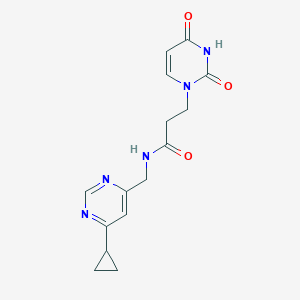
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)
